molecular formula C21H24N2O2 B5413786 N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride

Katalognummer B5413786
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: PSPMVWAGATXLOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride, also known as Xanomeline, is a muscarinic receptor agonist that has been extensively studied for its potential therapeutic benefits in treating various diseases.

Wirkmechanismus

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride acts as a muscarinic receptor agonist, specifically targeting the M1 and M4 subtypes of muscarinic receptors. Activation of these receptors leads to the release of acetylcholine, which plays a crucial role in cognitive function, memory formation, and attention. This compound also modulates the release of other neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased acetylcholine release, improved cognitive function, reduced psychotic symptoms, decreased food intake, and weight loss. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride is its specificity for the M1 and M4 subtypes of muscarinic receptors, which allows for targeted modulation of acetylcholine release. However, this compound can also activate other subtypes of muscarinic receptors, which may lead to off-target effects. Another limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.

Zukünftige Richtungen

There are several potential future directions for N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride research, including the development of more selective muscarinic receptor agonists, the investigation of this compound's effects on other neurotransmitter systems, and the evaluation of this compound's safety and efficacy in larger clinical trials. Additionally, this compound may have potential applications in treating other diseases, such as Parkinson's disease and depression. Further research is needed to fully understand the therapeutic potential of this compound and its mechanisms of action.
Conclusion:
In conclusion, this compound is a promising muscarinic receptor agonist that has been extensively studied for its potential therapeutic benefits in treating various diseases. The synthesis method has been optimized to produce high yields of this compound with excellent purity. This compound acts as a muscarinic receptor agonist, specifically targeting the M1 and M4 subtypes of muscarinic receptors, which allows for targeted modulation of acetylcholine release. This compound has a wide range of biochemical and physiological effects, including increased acetylcholine release, improved cognitive function, reduced psychotic symptoms, decreased food intake, and weight loss. However, further research is needed to fully understand the therapeutic potential of this compound and its mechanisms of action.

Synthesemethoden

The synthesis of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride involves the reaction of 3,4-dihydrocoumarin with 4-(3-pyrrolidinyl)benzaldehyde in the presence of a catalyst. The resulting product is then converted to the hydrochloride salt form. This synthesis method has been optimized to produce high yields of this compound with excellent purity.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride has been studied extensively for its potential therapeutic benefits in treating various diseases, including Alzheimer's disease, schizophrenia, and obesity. In preclinical studies, this compound has been shown to improve cognitive function, reduce psychotic symptoms, and decrease food intake and body weight. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in human subjects.

Eigenschaften

IUPAC Name

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-pyrrolidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(17-6-4-16(5-7-17)19-9-10-22-14-19)23-13-15-3-8-20-18(12-15)2-1-11-25-20/h3-8,12,19,22H,1-2,9-11,13-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPMVWAGATXLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4CCNC4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.